molecular formula C34H63ClN2O6S B12287237 Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside

Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside

Cat. No.: B12287237
M. Wt: 663.4 g/mol
InChI Key: OYSKUZDIHNKWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin palmitate hydrochloride is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is primarily used to treat serious infections caused by susceptible anaerobic bacteria and certain gram-positive bacteria. This compound is particularly effective against infections in the respiratory tract, skin, soft tissues, and bones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of clindamycin palmitate hydrochloride involves several steps:

    Dissolution: Clindamycin palmitate is dissolved in a suitable solvent and heated.

    Filtration: The solution is cooled, and solid impurities are removed through suction filtration.

    Column Chromatography: The filtrate is subjected to column chromatography using an appropriate eluent.

    Recrystallization: The eluent containing clindamycin palmitate is treated with diluted hydrochloric acid at temperatures not exceeding 70°C to adjust the pH.

Industrial Production Methods

Industrial production of clindamycin palmitate hydrochloride follows similar steps but on a larger scale. The process ensures high purity and quality of the final product, suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Clindamycin palmitate hydrochloride undergoes several types of chemical reactions:

    Hydrolysis: In vivo, clindamycin palmitate hydrochloride is rapidly hydrolyzed to clindamycin, which is the active form.

    Oxidation: Clindamycin can undergo oxidation to form clindamycin sulfoxide.

    N-demethylation: This reaction produces N-desmethylclindamycin.

Common Reagents and Conditions

Major Products

    Clindamycin: The active form after hydrolysis.

    Clindamycin sulfoxide: An oxidative metabolite.

    N-desmethylclindamycin: A demethylated metabolite.

Mechanism of Action

Clindamycin palmitate hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, impeding both the assembly of the ribosome and the translation process. This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin palmitate hydrochloride is unique due to its specific formulation for oral solution, making it particularly suitable for pediatric use. Unlike clindamycin phosphate, which is used for injections, clindamycin palmitate hydrochloride is designed for oral administration, providing a more convenient option for patients .

Properties

IUPAC Name

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKUZDIHNKWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860344
Record name Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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